4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-aminoquinoline with appropriate reagents to introduce the 5,8-dimethyl and 3-carboxylic acid ethyl ester groups. One common method involves the use of ethyl chloroformate and dimethyl sulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester: Similar structure but with a hydroxy group instead of an amino group.
4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester: Contains a bromine atom at the 8th position instead of a methyl group.
Uniqueness
4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
1242260-82-7 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.294 |
IUPAC Name |
ethyl 4-amino-5,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI Key |
GCKZSGMSHZPBQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)N |
Synonyms |
4-Amino-5,8-dimethylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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